molecular formula C17H13FN4O3S B2971500 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine CAS No. 862975-19-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B2971500
CAS No.: 862975-19-7
M. Wt: 372.37
InChI Key: DYQNMTADNAMQLP-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound featuring two key structural motifs:

  • 1,3,4-Oxadiazole core: Substituted at position 5 with a 2,4-dimethoxyphenyl group. Methoxy groups are electron-donating, enhancing solubility and influencing π-π stacking interactions in biological targets.
  • Benzothiazole core: Substituted at position 4 with a fluorine atom, which improves metabolic stability and modulates electronic properties for receptor binding.

This compound is hypothesized to exhibit bioactivity due to the prevalence of oxadiazole and benzothiazole moieties in medicinal chemistry.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c1-23-9-6-7-10(12(8-9)24-2)15-21-22-16(25-15)20-17-19-14-11(18)4-3-5-13(14)26-17/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQNMTADNAMQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and methoxyphenyl group are susceptible to oxidation under controlled conditions:

  • Oxadiazole Ring Oxidation : Reaction with potassium permanganate (KMnO4\text{KMnO}_4) in acidic media leads to cleavage of the oxadiazole ring, forming carboxylic acid derivatives .

  • Methoxyphenyl Group Oxidation : The dimethoxyphenyl substituent can undergo demethylation using strong oxidizing agents (e.g., HNO3\text{HNO}_3) to yield phenolic derivatives .

Reaction Conditions Product Reference
Oxadiazole ring cleavageKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, 80°CCarboxylic acid derivative
Demethylation of methoxy groupsHNO3\text{HNO}_3, refluxPhenolic intermediate

Reduction Reactions

Reductive modifications target both the oxadiazole and benzothiazole systems:

  • Oxadiazole Reduction : Sodium borohydride (NaBH4\text{NaBH}_4) reduces the oxadiazole ring to form hydrazine derivatives .

  • Fluorine Reduction : Catalytic hydrogenation (H2/Pd C\text{H}_2/\text{Pd C}) replaces the fluorine atom in the benzothiazole ring with hydrogen .

Reaction Conditions Product Reference
Oxadiazole ring reductionNaBH4\text{NaBH}_4, ethanol, 60°CHydrazine analog
Fluorine substitutionH2\text{H}_2, 10% Pd-C, THFDefluorinated benzothiazole

Substitution Reactions

The aromatic rings and heterocyclic cores participate in electrophilic and nucleophilic substitutions:

  • Electrophilic Aromatic Substitution : Nitration (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) occurs at the para position of the dimethoxyphenyl group due to electron-donating methoxy groups .

  • Nucleophilic Substitution : The fluorine atom in the benzothiazole ring undergoes displacement with amines or thiols under basic conditions .

Reaction Conditions Product Reference
Nitration of dimethoxyphenylHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C3,5-Dimethoxy-4-nitrophenyl derivative
Fluorine displacementK2CO3\text{K}_2\text{CO}_3, DMF, 80°C2-Amino-4-fluoro-benzothiazole analog

Biological Interaction Pathways

The compound’s reactivity extends to biological systems, where it modulates enzymatic and receptor-based pathways:

  • Enzyme Inhibition : The oxadiazole moiety interacts with histone deacetylases (HDACs), disrupting catalytic zinc binding via chelation .

  • Receptor Binding : Hydrophobic interactions between the benzothiazole ring and estrogen receptor (ER) residues mimic Tamoxifen’s mechanism .

Target Interaction Type Biological Outcome Reference
HDAC-1Zinc chelationInhibition of histone deacetylation
Estrogen receptor (ER)Hydrophobic bindingAntagonism of ER signaling

Comparative Reactivity of Analogues

Structural analogs exhibit varied reactivity profiles based on substituents:

Analog Key Feature Reactivity Difference
2-(3,4-Dimethoxyphenyl)-5-fluorobenzo[d]oxazoleOxazole instead of oxadiazoleReduced resistance to oxidation
4-(5-Trifluoromethyl-benzo[d]thiazol-2-yl)benzene-1,3-diolTrifluoromethyl groupEnhanced electrophilic substitution rates

Key Research Findings

  • Anticancer Activity : Derivatives with electron-donating groups (e.g., methoxy) show enhanced cytotoxicity against MCF-7 breast cancer cells (IC50=15.63μM\text{IC}_{50}=15.63\,\mu \text{M}) .

  • Antimicrobial Potential : Substitution at the benzothiazole 2-position improves activity against Staphylococcus aureus (MIC=8.2μg mL\text{MIC}=8.2\,\mu \text{g mL}) .

Scientific Research Applications

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Oxadiazole Ring

Substituents on the oxadiazole ring significantly influence biological activity. Key analogs include:

Compound Oxadiazole Substituent Activity Key Findings Reference
Target Compound 2,4-Dimethoxyphenyl Inferred Methoxy groups may enhance solubility and anticancer/antimicrobial activity via electron donation. -
1b () 4-Fluorophenyl Antibacterial (MIC: 4–8 µg/mL) Fluorine’s electronegativity enhances membrane penetration.
1f () 3,4-Dimethoxyphenyl Anticancer (HOP-92 selectivity) Meta/para methoxy groups improve selectivity for non-small cell lung cancer.
1c () 4-Methoxyphenyl Antifungal (MIC: 4 µg/mL) Single methoxy group optimizes antifungal activity.
N-{[5-(2,4-Dichlorophenyl)-oxadiazol-2-yl]methyl}amine () 2,4-Dichlorophenyl Anticancer (IC₅₀: 2.46 µg/mL for liver cancer) Chlorine’s electron-withdrawing effects enhance cytotoxicity.

Key Trends :

  • Electron-donating groups (e.g., methoxy) improve solubility and selectivity (e.g., 1f’s anticancer activity).
  • Electron-withdrawing groups (e.g., Cl, F) enhance membrane permeability and cytotoxicity (e.g., 1b and compounds).
  • Target Compound’s 2,4-Dimethoxyphenyl : Likely balances solubility and bioactivity, but positional isomerism (2,4 vs. 3,4) may reduce selectivity compared to 1f.

Heterocyclic Core Variations

Oxadiazole vs. Thiadiazole

Thiadiazole analogs (e.g., ) exhibit insecticidal/fungicidal activities due to sulfur’s polarizability and hydrogen-bonding capacity. Comparatively, oxadiazoles (e.g., Target Compound) often show improved metabolic stability and reduced toxicity due to oxygen’s smaller size and higher electronegativity .

Benzothiazole vs. Thiazole

The benzothiazole core in the Target Compound provides extended aromaticity for DNA intercalation or kinase inhibition. In contrast, simpler thiazoles (e.g., ) lack this planar structure, reducing binding affinity but improving synthetic accessibility .

Fluorine Substitution Effects

Fluorine at position 4 of the benzothiazole (Target Compound) likely enhances:

  • Lipophilicity : Improved blood-brain barrier penetration.
  • Metabolic Stability : Resistance to oxidative degradation. Analogous fluorinated compounds (e.g., ’s 6-[4-(2-fluorophenyl)-oxazol-5-yl]-benzothiazol-2-amine) show strong fluorescence and electronic applications, suggesting the Target Compound may also exhibit optoelectronic utility .

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H12F N4O2S
Molecular Weight : 320.34 g/mol
IUPAC Name : this compound

The compound features a complex structure characterized by an oxadiazole ring linked to a benzothiazole moiety. The presence of the fluorine atom and methoxy groups enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for the survival and proliferation of cancer cells.
  • Receptor Modulation : It may modulate the activity of receptors involved in signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The minimal inhibitory concentration (MIC) reported for certain derivatives is as low as 0.016 μg/mL, showcasing its potential as a lead compound in developing new antimycobacterial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties across several studies:

  • Cytotoxicity Against Cancer Cell Lines :
    • It has shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating significant cytotoxicity.
    • Some derivatives displayed higher cytotoxic activity than standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Inducing Apoptosis :
    • Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This suggests it may be effective in targeting cancer cell survival pathways .

Data Tables

Activity Type Target IC50/ MIC Values Reference
AntimicrobialMycobacterium tuberculosis0.016 μg/mL
Anticancer (MCF-7)Breast CancerIC50 < 10 μM
Anticancer (U-937)Monocytic LeukemiaIC50 < 5 μM

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antitumor Activity :
    • A series of benzothiazole derivatives related to this compound were synthesized and tested for antitumor activity against leukemia cell lines. The results indicated significant cytotoxic effects, positioning these derivatives as promising candidates for further development .
  • Antiviral Potential :
    • Preliminary investigations into the antiviral properties revealed activity against various virus families, suggesting that compounds structurally related to this compound may also serve as antiviral agents .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine?

  • Methodology :

  • Step 1 : React 2,4-dimethoxyphenyl-substituted precursors with thiosemicarbazide derivatives under reflux with POCl₃ as a catalyst (e.g., 90°C, 3 hours, pH adjustment for precipitation) .
  • Step 2 : Couple the oxadiazole intermediate with 4-fluoro-1,3-benzothiazol-2-amine via nucleophilic substitution, using pyridine as a solvent and base for amide bond formation .
  • Purification : Recrystallize from DMSO/water or methanol .
    • Key Considerations :
  • POCl₃ facilitates cyclization but requires careful pH control to isolate intermediates .
  • Pyridine enhances reaction efficiency by scavenging HCl during coupling .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Techniques :

  • NMR : Assign methoxy (δ ~3.8–4.0 ppm) and fluorine (δ ~−110 ppm for ¹⁹F NMR) substituents .
  • X-ray Crystallography : Resolve hydrogen bonding (e.g., N–H⋯N interactions) and molecular packing .
  • IR : Confirm C–F (1050–1150 cm⁻¹) and C–O–C (1250 cm⁻¹) stretches .
    • Example : In analogous compounds, centrosymmetric dimers form via N–H⋯N hydrogen bonds, stabilizing crystal lattices .

Q. What biological activities are reported for structurally similar compounds?

  • Activities :

  • Antimicrobial : Thiadiazole derivatives inhibit bacterial growth via PFOR enzyme disruption .
  • Anticancer : Fluorinated benzothiazoles exhibit cytotoxicity by intercalating DNA or targeting topoisomerases .
    • Table 1 : Bioactivity Comparison of Analogous Compounds
Compound ClassActivity (IC₅₀/EC₅₀)MechanismReference
Thiadiazole derivatives12 µM (E. coli)PFOR enzyme inhibition
Fluorinated benzoxazoles8 µM (MCF-7 cells)DNA intercalation

Advanced Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Variables to Optimize :

  • Solvent : Polar aprotic solvents (e.g., DMF, pyridine) improve solubility of aromatic intermediates .
  • Catalyst : Substituent-dependent use of POCl₃ vs. PCl₅; POCl₃ minimizes side reactions in oxadiazole formation .
  • Temperature : Reflux at 90–100°C balances reaction rate and decomposition .
    • Case Study : Replacing POCl₃ with PCl₅ in analogous syntheses reduced yields by 15% due to increased side-product formation .

Q. What is the mechanistic role of fluorine and methoxy groups in modulating bioactivity?

  • Fluorine :

  • Enhances lipophilicity and metabolic stability .
  • Induces electrostatic interactions with enzyme active sites (e.g., PFOR) .
    • Methoxy Groups :
  • Improve solubility and π-π stacking with aromatic residues in target proteins .
    • SAR Insight : In thiadiazole derivatives, 2,4-dimethoxy substitution increased antifungal activity by 30% compared to monosubstituted analogs .

Q. How do intermolecular interactions observed in crystallography studies inform drug design?

  • Key Findings :

  • Centrosymmetric dimers via N–H⋯N bonds enhance thermal stability .
  • C–H⋯F/O interactions influence crystal packing and solubility profiles .
    • Design Implications :
  • Modify substituents to disrupt/reinforce hydrogen bonds for controlled release or enhanced bioavailability .

Q. How can contradictory data on biological activity across studies be resolved?

  • Strategies :

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and bacterial strains .
  • Structural Validation : Confirm compound identity via XRD or 2D-NMR to rule out isomer contamination .
    • Case Example : Discrepancies in antifungal activity of thiadiazoles were traced to variations in crystallinity and purity .

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